molecular formula C18H18N2S B2971551 2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole CAS No. 1207007-82-6

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Cat. No. B2971551
CAS RN: 1207007-82-6
M. Wt: 294.42
InChI Key: VPMVCGCDISCMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains phenyl and p-tolyl groups, which are types of aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with phenyl and p-tolyl groups. The ethylthio group would likely be attached to the imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the imidazole ring, phenyl group, and p-tolyl group could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially confer basicity, while the phenyl and p-tolyl groups could contribute to its hydrophobicity .

Scientific Research Applications

Multifunctional Materials

One study focuses on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which exhibit distinct magnetic behaviors and photochromic properties. These complexes demonstrate field-induced slow magnetic relaxation and change color upon irradiation, indicating potential applications in information storage and as photochromic materials (Deng-Ke Cao et al., 2015).

Organic Synthesis

A novel reaction involving imidazo[1,2-a]pyridin-2-one derivatives synthesized under microwave irradiation has been reported. This synthesis method is efficient, convenient, and provides easy access to the starting materials, highlighting the versatility of imidazole derivatives in organic synthesis (S. Tu et al., 2007).

Corrosion Inhibition

Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds are shown to significantly reduce corrosion, with their adsorptive behavior following a Freundlich-type isotherm. The inhibitory efficiency of these compounds is attributed to their strong adsorption onto the copper surface, suggesting their potential in protecting metals from corrosion (Rahela Gašparac et al., 2000).

Molecular Docking and Antibacterial Activity

Another study presents novel imidazole derivatives characterized by their reactive properties based on density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, molecular docking procedures suggest inhibitory activity against specific proteins, indicating their potential applications in medicinal chemistry and as antibacterial agents (M. Smitha et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions involving this compound could potentially include further studies on its synthesis, characterization, and potential applications. Given its complex structure, it could be of interest in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-ethylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-7-5-4-6-8-15)20(18)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVCGCDISCMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.